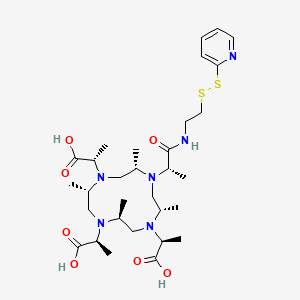

(S)-M8-SPy

Description

Contextualization of Lanthanide Chelating Tags in Structural Biology

The determination of the three-dimensional structures of proteins and their complexes is fundamental to understanding their biological functions. While NMR spectroscopy is a powerful technique for studying biomolecules in solution, its application to larger proteins and protein complexes is often hampered by signal overlap and a lack of long-range structural information. To overcome these limitations, paramagnetic lanthanide ions are introduced at specific sites in a protein. acs.org These ions induce paramagnetic effects, such as pseudocontact shifts (PCS), residual dipolar couplings (RDCs), and paramagnetic relaxation enhancement (PRE), which provide valuable long-range distance and angular information, extending the reach of NMR to distances of up to 40 Å or more. acs.orgnih.gov

The site-specific introduction of lanthanide ions is typically achieved using lanthanide-chelating tags (LCTs). acs.org These are small molecules that bind a lanthanide ion with high affinity and can be covalently attached to the protein of interest, often at a specific amino acid residue like cysteine. acs.org The effectiveness of an LCT is critically dependent on its properties, including the rigidity of the tag relative to the protein, the stability of the lanthanide complex, and the magnitude of the paramagnetic effects it induces. rsc.org

Evolution of DOTA-Based Chelators: Design Principles Leading to the M8 Framework

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been recognized as an exceptional chelator for lanthanide ions due to its high thermodynamic stability and kinetic inertness. nycu.edu.twnih.gov This has made DOTA and its derivatives a popular scaffold for the design of LCTs. However, early DOTA-based tags exhibited significant internal flexibility. nycu.edu.tw The DOTA macrocycle can exist in different conformations, and the four carboxylate side arms can also adopt various arrangements. This conformational heterogeneity leads to an averaging of the paramagnetic effects, resulting in smaller than expected PCS and RDC values, which limits their utility for structural biology. nycu.edu.tw

To address this challenge, the M8 framework was developed. nycu.edu.tw The design of the M8 framework is based on the principle of steric hindrance to lock the chelator into a single, rigid conformation. This was achieved by introducing eight methyl groups at specific stereocenters on the DOTA scaffold. nycu.edu.twnih.gov This "steric overcrowding" effectively prevents the conformational flexing of the macrocycle and its side arms. nycu.edu.twnih.gov

A key feature of the M8 design is its stereospecificity. The synthesis of the M8 scaffold starts from a chiral precursor, L-alanine, leading to a final product with a defined stereochemistry. nycu.edu.tw This stereoselective synthesis ensures that the resulting lanthanide complex exists as a single stereoisomer. nycu.edu.tw This is a crucial advancement, as multiple isomers would lead to multiple sets of paramagnetic effects for each nucleus, complicating the NMR spectra and the subsequent structural analysis. researchgate.net The resulting M8 framework therefore provides a highly rigid and stereochemically pure platform for lanthanide chelation. nycu.edu.tw

Rationale for the Development of (S)-M8-SPy for Paramagnetic NMR Spectroscopy

The development of this compound was driven by the need for a highly effective, single-point attachment LCT for paramagnetic NMR studies. The "(S)" designation refers to the stereochemistry of the four 1-carboxy-ethyl side arms, which are all in the S-configuration. nycu.edu.tw This specific stereochemistry, in conjunction with the methylated DOTA core, ensures the formation of a single, well-defined twisted square antiprismatic coordination polyhedron upon complexation with a lanthanide ion. nycu.edu.tw

The "-SPy" moiety in its name refers to a pyridyl disulfide group that is attached to one of the carboxylate arms via a short linker. nycu.edu.tw This reactive group allows for the specific and covalent attachment of the this compound tag to a solvent-exposed cysteine residue on the surface of a protein through a disulfide bond. nycu.edu.tw

The combination of the rigid M8 framework and the specific (S)-stereochemistry results in a lanthanide complex that is not only exceptionally stable but also exhibits a large magnetic susceptibility anisotropy (Δχ tensor). nycu.edu.twnih.gov The rigidity of the tag minimizes the motional averaging of this tensor relative to the protein, leading to the induction of very large pseudocontact shifts (PCS). nycu.edu.twnih.gov Experiments using a dysprosium (Dy³⁺) complex of M8 attached to the S57C mutant of ubiquitin demonstrated unprecedentedly large PCS values of over 5 parts per million (ppm) and residual dipolar couplings (RDCs) greater than 20 Hz. nih.gov Such large restraints are detectable over long distances and are invaluable for the precise determination of protein structures and the study of protein-protein and protein-ligand interactions. nycu.edu.twnih.gov Furthermore, the exceptional stability of the M8 complex allows for its use under a wide range of experimental conditions, including those that would typically cause the dissociation of lanthanide ions from less stable chelators. nycu.edu.tw

Research Findings

The utility of this compound has been demonstrated in several studies. When chelated with a paramagnetic lanthanide ion such as dysprosium (Dy³⁺) and attached to a protein, this compound induces significant pseudocontact shifts in the NMR spectra of the protein. These shifts provide long-range structural information that is crucial for structure determination and analysis of conformational changes.

For instance, when Dy³⁺-(S)-M8-SPy was attached to the S57C mutant of ubiquitin, distinct sets of signals were observed for the major (square antiprism, SAP) and minor (twisted square antiprism, TSAP) isomers of the complex. The pseudocontact shifts for various residues were measured and showed a clear dependence on temperature.

| Residue | Proton PCS (ppm) at 288 K (SAP isomer) | Proton PCS (ppm) at 298 K (SAP isomer) | Proton PCS (ppm) at 308 K (SAP isomer) |

|---|---|---|---|

| I36 | ~2.5 | ~2.2 | ~2.0 |

| L50 | ~3.5 | ~3.1 | ~2.8 |

| G53 | ~4.0 | ~3.6 | ~3.2 |

| K63 | ~1.8 | ~1.6 | ~1.4 |

Note: The data in the table is estimated from graphical representations in the cited literature and serves as an illustrative example of the magnitude and temperature dependence of the pseudocontact shifts induced by Dy-(S)-M8-SPy on ubiquitin. The values represent the approximate difference in chemical shift between the paramagnetic (Dy³⁺) and diamagnetic (Lu³⁺) samples. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2S,5S,8S,11S)-7,10-bis[(1S)-1-carboxyethyl]-2,5,8,11-tetramethyl-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N6O7S2/c1-19-16-35(24(6)29(39)40)21(3)18-37(26(8)31(43)44)22(4)17-36(25(7)30(41)42)20(2)15-34(19)23(5)28(38)33-13-14-45-46-27-11-9-10-12-32-27/h9-12,19-26H,13-18H2,1-8H3,(H,33,38)(H,39,40)(H,41,42)(H,43,44)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEXZTXAUQXVNC-CAQMSIDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)NCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)NCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858152 | |

| Record name | (2S,2'S,2''S)-2,2',2''-{(2S,5S,8S,11S)-2,5,8,11-Tetramethyl-10-[(2S)-1-oxo-1-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)propan-2-yl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl}tripropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192364-56-9 | |

| Record name | (2S,2'S,2''S)-2,2',2''-{(2S,5S,8S,11S)-2,5,8,11-Tetramethyl-10-[(2S)-1-oxo-1-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)propan-2-yl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl}tripropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Aspects of S M8 Spy

Stereoselective Synthesis of the Octa-Methylated Tetraazamacrocyclic Scaffold

The core of (S)-M8-SPy is an octa-methylated derivative of the macrocycle cyclen nycu.edu.twresearchgate.net. The stereoselective synthesis of this scaffold is critical to establish the desired (S) configuration at the methyl-substituted carbon centers on the tetraazamacrocycle ring and the pendant arms nycu.edu.tw. The starting material for the synthesis of the 2S,5S,8S,11S-tetra-methyl-cyclen scaffold, a precursor to the M8 framework, has been reported to originate from L-alanine via alaninol and 1-benzyl-2-methylaziridine nycu.edu.tw. This suggests a synthetic route that leverages the inherent chirality of L-alanine to control the stereochemistry in the resulting macrocycle.

General strategies for macrocycle synthesis often involve cyclization reactions, which can be challenging due to competing polymerization quizlet.com. Template-mediated cyclization, often employing metal ions to preorganize the reacting groups, is a common strategy to favor macrocycle formation and control stereochemistry quizlet.com. While specific details for the stereoselective cyclization to form the octa-methylated cyclen are not extensively detailed in the provided snippets, the use of chiral precursors like L-alanine is a strong indicator of a controlled synthetic route aimed at achieving a specific stereoisomer nycu.edu.tw. The introduction of eight methyl groups onto the cyclen framework is described as being stereospecific, leading to a sterically overcrowded structure that contributes to the ligand's rigidity and inertness nycu.edu.twresearchgate.net.

Functionalization Strategies for the Pyridyl Disulfide Moiety in this compound Synthesis

The pyridyl disulfide moiety in this compound serves as a reactive handle for site-specific covalent conjugation to biomolecules, typically through a disulfide exchange reaction with a free thiol group (cysteine residue) on the target molecule nycu.edu.twjsta.clnih.gov. This reaction releases pyridine-2-thione jsta.cl.

The synthesis of the pyridyl disulfide functional group is a common strategy in chemical biology and polymer chemistry for creating thiol-reactive species jsta.clnih.govacs.orgnih.gov. Pyridyl disulfides are considered "activated disulfides" due to the electron-withdrawing nature of the pyridine (B92270) ring, which makes the disulfide bond susceptible to nucleophilic attack by a thiol jsta.cl.

In the context of this compound, the pyridyl disulfide group is attached to one of the four side arms of the octa-methylated cyclen scaffold nycu.edu.tw. The synthesis involves amide coupling of an activated disulfide to a linker attached to one of the carboxylate-bearing side arms nycu.edu.tw. A common reagent for introducing the pyridyl disulfide group is 2,2'-dipyridyl disulfide (also known as Aldrithiol-2) wikipedia.orgnih.govfishersci.ca. This reagent can react with a thiol or can be incorporated through reactions with activated carboxylic acids or other functional groups acs.orgwikipedia.orgumich.edu.

While the precise synthetic steps for attaching the pyridyl disulfide to the M8 framework are not fully detailed in the provided text, the general strategy involves forming an amide bond between a functionalized linker on the macrocycle and a molecule containing the pyridyl disulfide moiety nycu.edu.tw. This functionalization allows for the subsequent formation of a stable disulfide bond with a protein's cysteine residue, enabling the use of this compound as a tag nycu.edu.twnih.gov.

Advanced Synthetic Routes to this compound Analogs and Derivatives

The core (S)-M8 framework, an octa-methylated cyclen derivative with four (S)-configured 1-carboxy-ethyl side arms, serves as a scaffold for developing various analogs and derivatives nycu.edu.tw. The synthesis of this compound itself represents a functionalized derivative of this core macrocycle nycu.edu.tw.

Analogs can involve modifications to the macrocyclic ring, the pendant arms, or the linking group and reactive handle acs.org. For instance, variations in the stereochemistry of the methyl groups or the pendant arms could lead to diastereomers nycu.edu.tw. The synthesis of a diastereoisomer with four (R)-configured side arms has been reported, indicating that control over the stereochemistry of the pendant arms is achievable nycu.edu.tw.

Another reported derivative is DOTA-M8-CAM-I, where the disulfide linkage of this compound is replaced with a carbamidemethyl (CAM) group mdpi.com. This modification results in a thioether bond for conjugation, which is stable in the reducing environment inside cells, unlike the disulfide bond mdpi.com. This highlights a strategy of modifying the reactive handle for specific applications. The synthesis of such analogs would involve preparing the M8 scaffold and then coupling it with different functional linkers or reactive groups using appropriate chemical reactions, such as amide coupling or alkylation nycu.edu.twmdpi.com.

The development of advanced synthetic routes aims to provide access to these variations, allowing for tuning the properties of the chelating tag, such as its rigidity, hydrophilicity, and conjugation chemistry acs.org. The synthesis of related macrocyclic ligands with different donor atoms or ring sizes also falls under the umbrella of developing analogs, although these may not be directly derived from the M8 scaffold researchgate.netresearchgate.net.

Enantiomeric Control and Its Significance in Ligand Design

Enantiomeric control is of paramount importance in the synthesis and design of chiral ligands like this compound nycu.edu.tw. The presence of multiple stereogenic centers in the octa-methylated cyclen scaffold and the (S)-configured pendant arms means that different stereoisomers are possible nycu.edu.tw. For this compound, the specific (S) configuration at the methyl-substituted carbons of the macrocycle and the pendant arms is intentionally designed nycu.edu.tw.

The stereochemistry of macrocyclic ligands significantly influences their coordination properties and the structure of their metal complexes researchgate.netresearchgate.netwikipedia.org. In the case of this compound, the stereospecific methylation and the resulting steric bulk lead to an extremely rigid framework nycu.edu.twresearchgate.net. This rigidity is crucial for its application as a paramagnetic tag in NMR spectroscopy, as it restricts the motion of the tag relative to the molecule it is attached to, resulting in well-defined and large pseudocontact shifts nycu.edu.twmdpi.comresearchgate.net.

The formation of a single stereoisomer when complexed with trivalent lanthanides is a key property attributed to the M8 framework nycu.edu.tw. This stereochemical control in complexation simplifies the interpretation of NMR data, which is essential for determining the structure and dynamics of biomolecules nycu.edu.twresearchgate.net. The stereochemistry of the ligand dictates the preferred coordination geometry around the metal ion, influencing the magnetic anisotropy tensor and thus the magnitude and orientation of the induced pseudocontact shifts nycu.edu.twresearchgate.netnih.gov.

Achieving high enantiomeric purity in the synthesis of chiral macrocycles and their derivatives is often accomplished through the use of chiral starting materials, stereoselective reactions, or chiral resolution techniques nycu.edu.twresearchgate.netrsc.orgunh.edunsf.gov. The synthesis of the M8 scaffold from L-alanine exemplifies the use of a chiral precursor to establish the desired stereochemistry nycu.edu.tw. The ability to synthesize specific enantiomers and diastereomers allows for a detailed investigation of the structure-activity relationships and the optimization of ligand properties for specific applications nycu.edu.twacs.org.

Coordination Chemistry and Physico Chemical Principles of S M8 Spy Lanthanide Complexes

Lanthanide Ion Sequestration within the Sterically Hindered M8 Cavity

The M8 framework of (S)-M8-SPy is characterized by a sterically crowded cavity designed for high-affinity binding and sequestration of lanthanide ions. fishersci.canih.govalfa-chemistry.com DOTA-based ligands generally exhibit strong thermodynamic stability and kinetic inertness with lanthanide ions due to a favorable match between the ligand cavity size and the ionic radius of the lanthanide. nih.gov In these complexes, the lanthanide ion is typically coordinated by the four nitrogen atoms of the macrocycle and the four oxygen atoms from the pendant arms, occupying eight coordination sites, with a ninth site often occupied by a water molecule. nih.gov

The introduction of eight methyl groups in M8-SPy increases the steric hindrance around the central cavity. fishersci.canih.govalfa-chemistry.com This steric overcrowding leads to an extremely strong affinity for lanthanides. fishersci.canih.govalfa-chemistry.comwikipedia.org The metalation reaction, the process by which the lanthanide ion is incorporated into the M8 cavity, is notably slower compared to the parent DOTA-SPy. fishersci.ca This reduced rate of metalation indicates a high kinetic barrier associated with the insertion of the metal ion into the sterically hindered M8 framework. fishersci.ca

Conformational Isomerism of this compound Complexes: Square Antiprism (SAP) and Twisted Square Antiprism (TSAP) Geometries

Lanthanide complexes of DOTA-type ligands, including this compound, can exist as conformational isomers, primarily the Square Antiprism (SAP) and Twisted Square Antiprism (TSAP) geometries. nih.gov These isomeric forms arise from the relative orientations of the tetraaza macrocyclic ring, which can adopt λλλλ or δδδδ helicities, and the rotation of the carboxylic pendant arms, which can be clockwise (Λ) or anticlockwise (Δ). The SAP conformer is typically associated with opposite helicities of the ring and arms (e.g., Δ(λλλλ) and Λ(δδδδ)), while the TSAP conformer has the same helicities (e.g., Δ(δδδδ) and Λ(λλλλ)). These conformers can be distinguished using techniques like NMR spectroscopy, particularly when the bound metal ion is paramagnetic, due to differences in their magnetic properties.

Influence of Lanthanide Ionic Radius on Isomeric Distribution

The relative populations of the SAP and TSAP isomers in lanthanide-DOTA type complexes are influenced by several factors, including the size of the lanthanide ion, the nature of the ligand sidearms, and the shape of the ligand cavity. Studies on polymethylated DOTA ligands, such as SSSS-SSSS-M4DOTMA (a closely related analog to SSSS-SSSS-M8SPy), have shown a clear trend in isomeric distribution across the lanthanide series. nih.gov For these ligands, the SAP configuration is predominantly observed for the early lanthanides, which have larger ionic radii. nih.gov As the lanthanide ionic radius decreases across the series, the preference shifts towards the TSAP geometry, which becomes the exclusively observed conformer for the late (smaller) lanthanides. nih.gov This trend in isomeric population as a function of lanthanide ionic radius is also observed for SSSS-SSSS-M8SPy. nih.gov

Table 1 illustrates a representative trend of isomeric distribution based on studies of related polymethylated DOTA complexes, highlighting the influence of lanthanide ionic radius.

| Lanthanide Ion | Ionic Radius (Å) | Preferred Isomer |

| Early Ln (e.g., Pr) | Larger | SAP |

| Late Ln (e.g., Yb) | Smaller | TSAP |

Note: This table represents a general trend observed for polymethylated DOTA ligands, including M8-SPy, based on research findings. nih.gov

Kinetics and Thermodynamics of Conformational Exchange Processes

Conformational exchange between the SAP and TSAP isomers in DOTA-type complexes primarily occurs through the rotation of the flexible pendant arms. In rigidified ligands like M8-SPy, the presence of substituents, such as the methyl groups, suppresses the ring flipping motion of the cyclen macrocycle. This suppression of ring dynamics leads to a slower rate of conformational exchange compared to less rigid DOTA derivatives.

While some studies on related M8 derivatives, such as DOTA-M8-(4R4S)-SSPy, have indicated slow conformational exchange between two geometries with a rate dependent on the lanthanide ion radius, the specific stereochemistry of this compound (SSSS configuration) appears to significantly impact these dynamics. For the diamagnetic [Lu(M8-SPy)] complex, no dynamic processes were detected by 1H NMR in the temperature range of 280 to 333 K, which is consistent with the complete rigidity of the M8 ligand framework. fishersci.ca This suggests that the SSSS stereochemistry may lead to a single highly favored isomer or extremely slow exchange kinetics on the NMR timescale under these conditions, contrasting with observations for stereoisomers like (4R4S)-M8-SSPy. fishersci.ca

Thermodynamically, quantum chemical calculations for Pr and Yb complexes of SSSS-SSSS-M8SPy indicate that one isomer is more stable than the other, specifically the SAP for Pr and the TSAP for Yb, aligning with the observed isomeric distributions. nih.gov Interconversion between isomers, even when slow, suggests a dynamic equilibrium in solution, with equilibrium populations being re-established if isomers are separated. nih.gov For middle lanthanides, the interconversion can take several hours to reach equilibrium at typical research temperatures and pH. nih.gov

Ligand Rigidity and Kinetic Inertness of the Lanthanide Chelates

A defining characteristic of this compound is its exceptional rigidity, largely attributed to the eight stereoselective methyl substituents. fishersci.canih.govalfa-chemistry.com This high degree of substitution and the resulting steric overcrowding significantly rigidify the DOTA scaffold. fishersci.canih.govalfa-chemistry.com The rigidity restricts the conformational flexibility of the ligand, including the suppression of cyclen ring flipping and limiting the reorientation of the pendant arms.

This structural rigidity translates directly into outstanding kinetic inertness of the lanthanide complexes formed with this compound. fishersci.canih.govalfa-chemistry.com The slow metalation rate is an initial indicator of this inertness, reflecting the high energy barrier for the lanthanide ion to enter the pre-organized, but sterically hindered, binding cavity. fishersci.ca More significantly, the decomplexation rate, the process by which the lanthanide ion is released from the chelate, is remarkably slow. fishersci.ca Studies have shown that lanthanide ions like dysprosium or lutetium could not be removed from M8-SPy even under harsh conditions, such as in the presence of a high concentration of potassium oxalate, a strong chelating agent known to promote decomplexation of other lanthanide complexes. fishersci.ca This level of inertness is reported to be substantially higher than that of parent DOTA complexes. The exceptional kinetic stability ensures that the lanthanide ion remains sequestered within the M8-SPy ligand, minimizing the risk of metal dissociation.

Stability of this compound Conjugates under Varied Research Conditions

The high thermodynamic stability and extraordinary kinetic inertness of this compound lanthanide complexes render them exceptionally stable under a wide range of research conditions. fishersci.canih.govalfa-chemistry.com The robust nature of the M8 chelate allows its use in environments that would typically challenge the stability of less rigid or less kinetically inert chelators.

These complexes maintain their integrity under extreme chemical conditions, including variations in pH, having been tested successfully at pH 2.5 and 9, with the expectation that even more extreme values are tolerated. fishersci.ca They are also stable in the presence of other metal ions or competing chelating agents, which is crucial in complex biological or chemical systems where such species are present. fishersci.ca Furthermore, the stability extends to harsh physical conditions, such as those required for protein denaturation. nih.govalfa-chemistry.com This resilience is particularly advantageous when M8-SPy is used as a tag for studying biomolecules, as it ensures the integrity of the paramagnetic center throughout various experimental procedures.

However, it is important to note the stability of the conjugation linkage itself. While the M8 chelate is highly stable, the original method of attachment via a disulfide bond in this compound is susceptible to cleavage under reducing conditions. wikipedia.org This limitation is particularly relevant in reducing environments, such as the intracellular milieu, which prompted the development of M8 derivatives with more stable, irreversible linkages for applications like in-cell NMR. wikipedia.org Despite this, the intrinsic stability of the lanthanide complex within the M8 cage remains a key feature, allowing for reliable studies under diverse and demanding research protocols where the chelate integrity is paramount.

Theoretical and Computational Investigations of S M8 Spy Systems

Quantum Chemical Calculations for Prediction of Isomer Stability

Quantum chemical calculations are instrumental in determining the relative stabilities of different isomers of a molecule. nih.gov For (S)-M8-SPy, which possesses stereogenic centers, various diastereomers and conformers can exist. Density Functional Theory (DFT) calculations are a common method to predict the geometries and relative energies of these isomers.

A systematic conformational search followed by geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G*) can identify the most stable conformers. The relative energies of these conformers provide insight into the conformational landscape of the molecule. Furthermore, the calculation of thermodynamic parameters such as Gibbs free energy can predict the relative populations of different isomers at a given temperature.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Isomer A | 0.00 | 0.00 | 75.3 |

| Isomer B | 1.25 | 1.10 | 20.1 |

Note: Data is hypothetical and for illustrative purposes.

Computational Modeling of Magnetic Susceptibility Anisotropy Tensors (Δχ)

The magnetic susceptibility anisotropy (Δχ) tensor is a key parameter that describes the orientation of a molecule in a magnetic field. Computational modeling of the Δχ tensor for this compound can provide valuable information for its potential use in applications such as NMR spectroscopy and magnetic resonance imaging (MRI).

The Δχ tensor can be calculated using quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, implemented in various quantum chemistry software packages. These calculations provide the principal components of the magnetic susceptibility tensor (χxx, χyy, χzz), from which the anisotropy can be determined.

Table 2: Calculated Magnetic Susceptibility Anisotropy Tensor Components for this compound

| Tensor Component | Value (10⁻⁶ cm³/mol) |

|---|---|

| χxx | -150.2 |

| χyy | -165.8 |

| χzz | -142.5 |

| Δχ (axial) | -23.3 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. chemrxiv.orgnih.govnih.govmdpi.commanchester.ac.uk For this compound, MD simulations can reveal the flexibility of the molecule, transitions between different conformations, and interactions with its environment.

MD simulations involve solving Newton's equations of motion for the atoms in the system, using a force field to describe the interatomic interactions. By simulating the system for a sufficient length of time (nanoseconds to microseconds), one can observe the dynamic evolution of the molecule's conformation. Analysis of the MD trajectory can provide information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation of intramolecular hydrogen bonds.

Structure-Property Relationships Derived from Computational Analysis

A key goal of computational analysis is to establish relationships between the molecular structure and its properties. nih.govscispace.comresearchgate.net For this compound, computational studies can help to understand how modifications to its chemical structure would affect its stability, magnetic properties, and dynamics.

By systematically varying substituents or modifying the molecular backbone and then recalculating the properties of interest, a quantitative structure-property relationship (QSPR) can be developed. This allows for the prediction of properties for new, unsynthesized derivatives of this compound, thereby accelerating the discovery of molecules with desired characteristics.

In Silico Design Principles for Future this compound Based Probes

The insights gained from the theoretical and computational investigations of this compound can be used to establish in silico design principles for the development of future molecular probes. rsc.org For example, if a higher magnetic susceptibility anisotropy is desired, the computational models can suggest specific structural modifications that are likely to achieve this goal.

These design principles can guide synthetic chemists in prioritizing which derivatives of this compound to synthesize and test, saving time and resources. The iterative cycle of computational prediction, chemical synthesis, and experimental validation is a powerful paradigm for the development of new functional molecules.

Applications of S M8 Spy in Biomolecular Nuclear Magnetic Resonance Spectroscopy

Utilization for Pseudocontact Shifts (PCS) in Protein Structure Determination

(S)-M8-SPy is prominently used to induce and measure pseudocontact shifts (PCS) for the purpose of elucidating protein structures. researchgate.net The tag consists of an eight-fold, stereoselectively methyl-substituted 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) scaffold, which chelates a paramagnetic lanthanide ion with exceptionally high affinity and kinetic stability. researchgate.netresearchgate.netmdpi.com This core is linked to a pyridine-thione activator, allowing for covalent attachment to a solvent-exposed cysteine residue on a protein via a disulfide bond. nycu.edu.tw

The defining characteristic of the this compound tag is its extreme rigidity, a result of steric overcrowding from the eight methyl groups. researchgate.netnycu.edu.tw This rigidity severely restricts the motion of the tag relative to the protein, which is a critical factor for generating large and well-defined PCS. researchgate.net When a protein tagged with a lanthanide-loaded this compound, such as Dysprosium (Dy³⁺), is placed in a strong magnetic field, the paramagnetic ion creates its own local magnetic field. This field influences the resonance frequencies of nearby nuclei, causing shifts in their NMR signals known as PCS. researchgate.netacs.org For the protein ubiquitin tagged with Dy-M8, these shifts have been observed to be greater than 5 parts per million (ppm). researchgate.netnycu.edu.tw

Pseudocontact shifts are a source of powerful long-range structural information, capable of providing distance and angular restraints for nuclei up to and beyond 50 Å from the paramagnetic center. researchgate.netnycu.edu.tw This is a significant advantage over traditional NMR methods like the Nuclear Overhauser Effect (NOE), which are limited to distances of about 5-6 Å. acs.orgnih.gov The magnitude of a PCS is dependent on the distance and the angle of the nucleus relative to the principal axes of the magnetic susceptibility anisotropy (Δχ) tensor of the paramagnetic ion. acs.orguq.edu.au

The derivation of these restraints involves several steps:

Measurement: The NMR spectra of the protein are recorded in both its paramagnetic (with the lanthanide-loaded tag) and diamagnetic states (e.g., with a Lutetium (Lu³⁺) loaded tag or without a tag). The difference in chemical shifts for each nucleus between these two states gives the experimental PCS value. nycu.edu.tw

Tensor Calculation: Using the known 3D structure of a part of the protein or an initial model, the experimental PCS values of at least eight nuclei are used to fit and determine the eight parameters that define the Δχ-tensor (axial and rhombic components and three Euler angles for orientation). acs.orgnih.gov

Structure Refinement: Once the Δχ-tensor is determined, the PCS data can be used as long-range restraints in computational structure calculation programs, such as PCS-ROSETTA, to refine existing structures or determine new ones with high accuracy. uq.edu.au

The rigidity of the this compound tag is paramount because any flexibility or motion of the tag would average the paramagnetic effects, leading to smaller, less reliable PCS values. researchgate.net

The study of large proteins (>30 kDa) and multi-protein complexes by solution NMR is notoriously challenging due to rapid signal decay and spectral complexity. weizmann.ac.il The strong and long-range nature of the PCS generated by this compound makes it an ideal tool to overcome some of these limitations. researchgate.netnycu.edu.tw Since the PCS can be detected over vast distances, they provide crucial structural restraints that connect distant parts of a large protein or different subunits within a complex, information that is often inaccessible by other means. researchgate.net

The application of this compound has proven valuable in studying protein-protein and protein-ligand interactions. researchgate.net By providing long-range information, it helps to define the architecture of large molecular assemblies and characterize the structure of multimeric proteins. researchgate.net

Derivation of Residual Dipolar Couplings (RDC) for Orientational Information

In addition to PCS, the presence of a paramagnetic lanthanide ion chelated by this compound can induce a weak alignment of the entire protein with the external magnetic field. acs.orgresearchgate.net In an isotropic solution, the dipolar couplings between nuclear spins average to zero. However, this weak alignment leads to a non-zero average, resulting in what are known as residual dipolar couplings (RDCs). tum.dewikipedia.org

RDCs provide rich information about the orientation of inter-nuclear vectors, such as the N-H bond in the protein backbone, relative to the common alignment frame of the molecule. researchgate.netnih.gov This orientational information is highly complementary to the distance restraints from PCS and NOEs. When attached to ubiquitin, the Dy-M8 tag has been shown to produce RDCs greater than 20 Hz, a significant magnitude that allows for precise measurement. researchgate.netnycu.edu.tw The rigidity of the this compound tag is again crucial, as it ensures a stable alignment tensor and maximizes the observable RDC values. researchgate.net RDCs are particularly powerful for determining the relative orientations of different domains within a protein or subunits within a larger complex. mdpi.com

Paramagnetic Relaxation Enhancement (PRE) Studies on Biomolecules

A third paramagnetic effect, paramagnetic relaxation enhancement (PRE), is the increase in the relaxation rates of nuclear spins due to their dipolar interaction with the unpaired electrons of the paramagnetic center. acs.orgnih.gov This effect is highly sensitive to the distance between the nucleus and the paramagnetic ion, generally following a 1/r⁶ relationship, and is typically effective for measuring distances up to ~35-40 Å. mdpi.comacs.org

Lanthanide ions with long electron relaxation times, such as Gadolinium (Gd(III)), are often used to generate PREs for distance measurements. rsc.org However, ions like Dy³⁺, which are primarily used for their large magnetic anisotropy to generate PCS and RDCs, also induce very strong PREs. nycu.edu.tw This strong relaxation enhancement leads to significant broadening of the NMR signals of nearby nuclei, which can sometimes render them undetectable. nycu.edu.tw While this line broadening can complicate spectral analysis, it also provides clear, albeit less quantitative, information about which residues are in close proximity to the tag. nycu.edu.tw The rigidity of the this compound tag is also beneficial for PRE studies, as it reduces ambiguity in the measured distances that can arise from tag mobility. researchgate.net

In-Cell NMR Spectroscopy with Robust this compound Constructs

Studying proteins in their native cellular environment is a major goal of structural biology, and in-cell NMR is a leading technique for this purpose. mdpi.commdpi-res.com A significant challenge for using tags like the original this compound in living cells is the highly reducing intracellular environment, which can cleave the disulfide bond that links the tag to the protein. researchgate.netmdpi.com

To address this limitation, a modified version, DOTA-M8-CAM-I , was developed. researchgate.netmdpi.com This construct replaces the labile disulfide linkage with a chemically robust carbamidemethyl (CAM) group, which is stable inside cells. researchgate.netmdpi.com This innovation has enabled the successful application of the M8 tag for in-cell NMR studies. By microinjecting proteins tagged with Dy³⁺-loaded DOTA-M8-CAM-I into human cells, researchers have been able to measure PCS and obtain atomic-resolution structural information about proteins within a living cellular context. researchgate.netmdpi.com These studies are critical for understanding how protein structure and function are influenced by the crowded and complex environment inside a cell. mdpi.com

Elucidation of Biomolecular Dynamics and Interaction Interfaces

The paramagnetic effects generated by this compound are not only useful for static structure determination but also serve as a powerful probe for biomolecular dynamics and interactions. researchgate.netnih.gov By attaching the tag to different sites on a protein, it is possible to map the binding interface of a protein complex. pnas.org Residues at the interaction interface will often show significant changes in their PCS, RDC, or PRE effects upon the binding of a partner molecule. researchgate.netacs.org

The long-range nature of PCS and RDCs makes them particularly well-suited for characterizing the interfaces of large and dynamic complexes, where traditional methods may fail. researchgate.netnih.gov Furthermore, the PRE effect is uniquely sensitive to the presence of transient, low-population "dark" states, allowing researchers to characterize conformational exchange and other dynamic processes that are functionally important but difficult to observe directly. acs.org The ability to chelate different lanthanide ions (e.g., Dy³⁺, Thulium (Tm³⁺), Terbium (Tb³⁺)) within the same M8 tag allows for the generation of multiple, independent sets of restraints, providing a more robust and detailed picture of a biomolecule's structure, dynamics, and interaction surfaces. researchgate.net

Data Tables

| Property | Description |

|---|---|

| Core Structure | Eight-fold methyl-substituted 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). researchgate.netnycu.edu.tw |

| Attachment | Covalent disulfide bond to a solvent-exposed cysteine residue on the target protein. nycu.edu.tw |

| Rigidity | Extremely high due to steric overcrowding of the DOTA scaffold by eight methyl groups. researchgate.netnycu.edu.tw |

| Lanthanide Affinity | Exceptionally high, forming a kinetically inert complex with lanthanide ions. researchgate.netresearchgate.netmdpi.com |

| Key Feature | The rigid structure minimizes the independent motion of the tag relative to the host biomolecule. researchgate.net |

| Paramagnetic Effect | Observed Magnitude | Significance |

|---|---|---|

| Pseudocontact Shifts (PCS) | > 5 ppm. researchgate.netnycu.edu.tw | Provides long-range (>50 Å) distance and angular structural restraints. researchgate.netnycu.edu.tw |

| Residual Dipolar Couplings (RDC) | > 20 Hz. researchgate.netnycu.edu.tw | Provides long-range orientational restraints for bond vectors. researchgate.netnycu.edu.tw |

| Paramagnetic Relaxation Enhancement (PRE) | Significant signal broadening. nycu.edu.tw | Provides short-to-medium range (~35 Å) distance restraints. mdpi.comnycu.edu.tw |

Analytical Methodologies for Characterization and Application of S M8 Spy

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the characterization of (S)-M8-SPy and its derivatives. It provides atomic-level information on the structure of the free ligand, the formation of the metal complex, and the effects induced upon conjugation to a target protein.

1D and 2D NMR for Ligand and Complex Characterization

The structural integrity of the this compound ligand is first confirmed using standard one-dimensional (1D) and two-dimensional (2D) NMR experiments. To avoid the line broadening and large chemical shift dispersion caused by paramagnetism, characterization is typically performed on the free ligand or its complex with a diamagnetic ion, such as La³⁺, Lu³⁺, or Y³⁺.

1D NMR: ¹H and ¹³C NMR spectra provide initial verification of the ligand's structure. The number of signals, their chemical shifts, and their integration in the ¹H spectrum confirm the presence of all expected protons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon resonances.

Upon chelation of a paramagnetic lanthanide ion (e.g., Tb³⁺, Tm³⁺, Dy³⁺), the NMR spectrum changes dramatically. The unpaired electrons of the metal induce large paramagnetic shifts and significant line broadening, complicating direct spectral analysis. chemrxiv.orgamazonaws.comnih.gov However, these paramagnetic effects are the basis for the utility of this compound in structural biology. Adapted 2D NMR experiments (e.g., paramagnetic COSY, HMQC) with shorter acquisition times are used to assign resonances in the paramagnetic state, taking advantage of the increased spectral dispersion that can resolve otherwise overlapping signals. chemrxiv.orgamazonaws.com

Table 1: Representative ¹H NMR Data for a Diamagnetic Analogue of a DOTA-Pyridine Type Ligand.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyridine (B92270) H-3 | 8.52 | d |

| Pyridine H-4 | 7.85 | t |

| Pyridine H-5 | 7.40 | d |

| DOTA Ring CH₂ | 2.8 - 4.0 | m |

| DOTA Arm CH₂ | 3.2 - 4.2 | m |

| Linker CH₂ | 4.55 | s |

Note: Data are hypothetical and representative of a typical DOTA-based ligand with a pyridine functional group, complexed with a diamagnetic ion like Lu³⁺.

Advanced Paramagnetic NMR Data Processing and Tensor Fitting

When a paramagnetic this compound complex is attached to a protein, it induces paramagnetic effects on the protein's NMR spectrum, primarily pseudocontact shifts (PCS) and residual dipolar couplings (RDCs). nih.govnih.gov These effects provide long-range structural information (up to ~40 Å) that is invaluable for determining the three-dimensional structure and dynamics of the protein. nih.gov

The analysis of these effects involves fitting the magnetic susceptibility anisotropy (Δχ) tensor of the lanthanide complex. The PCS for a given nucleus is dependent on its distance and orientation relative to the paramagnetic center. The relationship is described by the following equation:

PCS = (1 / 12πr³) [Δχₐₓ(3z² - r²) + 1.5Δχᵣₕ(x² - y²)]

where r is the distance from the metal ion, (x, y, z) are the coordinates of the nucleus in the tensor's principal axis system, and Δχₐₓ and Δχᵣₕ are the axial and rhombic components of the magnetic susceptibility anisotropy tensor, respectively.

The process involves:

Data Acquisition: Recording NMR spectra (e.g., ¹H-¹⁵N HSQC) of the protein with both the paramagnetic tag and a diamagnetic analogue.

PCS Measurement: Calculating the chemical shift difference (δ_para_ - δ_dia_) for a set of assigned protein resonances.

Tensor Fitting: Using specialized software to fit the experimental PCS values to the protein's structure. This process determines the five parameters that define the Δχ tensor: the magnitudes of the axial (Δχₐₓ) and rhombic (Δχᵣₕ) components, and three Euler angles that describe the tensor's orientation.

Software packages such as Paramagpy and Numbat are widely used for this purpose. nih.govcopernicus.orgcopernicus.orgcopernicus.org They employ efficient algorithms, like grid searches or gradient-descent methods, to find the best fit between the experimental PCS data and the back-calculated values based on the protein's atomic coordinates, thereby avoiding local minima. nih.govcopernicus.orgscispace.com

Table 2: Key Parameters in Magnetic Susceptibility Tensor Fitting.

| Parameter | Description | Typical Output |

| Input | ||

| Protein Coordinates | 3D structure of the protein (PDB file). | - |

| Experimental PCS | A list of measured pseudocontact shifts for assigned nuclei. | - |

| Output | ||

| Δχₐₓ | The axial component of the anisotropy tensor. | e.g., 1.5 x 10⁻³² m³/mol |

| Δχᵣₕ | The rhombic component of the anisotropy tensor. | e.g., 0.5 x 10⁻³² m³/mol |

| α, β, γ (Euler Angles) | The orientation of the tensor relative to the protein's coordinate frame. | Degrees (°) |

| Metal Coordinates | The refined position of the lanthanide ion. | Ångstroms (Å) |

| Q-factor | A measure of the goodness-of-fit between experimental and back-calculated PCS values. | Dimensionless (lower is better) |

NMR-Based Assessment of Ligand-Protein Conjugation Efficiency

Determining the efficiency of the conjugation reaction between this compound and the target protein is critical. NMR provides a powerful, non-invasive method for this assessment. acs.org

One common approach involves monitoring ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein. The covalent attachment of the tag to a specific residue, typically an engineered cysteine, induces significant chemical shift perturbations for nearby amide signals. The conjugation efficiency can be quantified by observing the disappearance of the resonance corresponding to the free cysteine residue and the appearance of a new, shifted resonance corresponding to the conjugated state.

Furthermore, quantitative NMR (qNMR) can provide a precise measure of conjugation yield. ox.ac.ukacanthusresearch.comamericanpharmaceuticalreview.comemerypharma.com This method involves adding an internal standard with a known concentration to the reaction mixture. By comparing the integral of a well-resolved signal from the this compound tag to the integral of a signal from the standard, the absolute concentration of the conjugated tag can be determined. ox.ac.uk For this to be accurate, experimental parameters must be carefully optimized, including ensuring a long relaxation delay (T1) to allow for complete magnetization recovery between scans. emerypharma.com

Chromatographic Separations for Isomer Resolution and Purity Assessment

Isomer Resolution: The synthesis of this compound may result in a mixture of enantiomers. Separating the desired (S)-isomer from the unwanted (R)-isomer is crucial, as a pure stereoisomer is required to form a single, structurally defined paramagnetic center upon protein conjugation. This separation is typically achieved using chiral HPLC, which employs a stationary phase containing a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final this compound product. The compound is passed through a column (e.g., C18) and eluted with a gradient of organic solvent (like acetonitrile) and water. Impurities are detected as separate peaks, and the purity is calculated based on the relative area of the main product peak, typically detected by UV-Vis absorbance.

Table 3: Typical HPLC Conditions for this compound Analysis.

| Parameter | Chiral Separation | Purity Assessment |

| Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | C18 Reversed-Phase |

| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol) | Gradient (e.g., Water/Acetonitrile with 0.1% TFA) |

| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., 254 nm, 280 nm) | UV-Vis or Diode Array Detector (DAD) |

| Purpose | Separate (S) and (R) enantiomers | Quantify chemical purity and identify impurities |

Spectroscopic Probes for Real-Time Monitoring of Biological Processes

Once conjugated to a protein, the this compound-lanthanide complex serves as a powerful spectroscopic probe for studying the protein's function in real-time, primarily through NMR spectroscopy. core.ac.uk The paramagnetic effects induced by the tag are exquisitely sensitive to the structure and dynamics of the protein.

This application is particularly useful for monitoring biological processes such as:

Conformational Changes: Many proteins undergo conformational changes upon binding to substrates, inhibitors, or other proteins. Such changes will alter the positions of nuclei relative to the paramagnetic tag, resulting in measurable changes in their PCS values. By monitoring these PCS changes in real-time using a series of fast NMR experiments (e.g., rapid acquisition HSQC), the kinetics and mechanism of the conformational change can be elucidated.

Protein-Ligand Interactions: The binding of a small molecule ligand or another protein can be monitored by observing PCS perturbations. Resonances of nuclei at the binding interface, or in regions that undergo allosteric changes upon binding, will show significant shifts. Titrating a ligand and monitoring these shifts allows for the determination of binding affinities (K_D_) and the mapping of interaction surfaces. core.ac.uk

In-cell Studies: With the development of reduction-stable linkers, tags like this compound can be used for in-cell NMR studies. nih.govacs.org This allows for the investigation of protein structure and interactions within the complex and crowded environment of a living cell, providing insights that are not accessible through in vitro methods alone.

This NMR-based approach provides dynamic and structural information at atomic resolution, making this compound a versatile tool for probing complex biological mechanisms.

Future Prospects and Emerging Research Directions for S M8 Spy

Development of Next-Generation (S)-M8-SPy Analogs with Tunable Properties

The development of next-generation analogs of this compound is a key area for future research. While this compound itself offers advantages like rigidity and large PCSs, modifications could lead to improved properties. Research has already explored altering the linkage group to enhance stability in reducing environments, such as the development of DOTA-M8-CAM-I, which uses a carbamidemethyl group instead of a disulfide bond ethz.chresearchgate.net. Another derivative, M7Py-DOTA, utilizes a 4-(phenylsulfonyl)pyridine (B12012622) group for linkage, forming a more rigid and shorter connection researchgate.net. Future work may focus on designing analogs with:

Enhanced Stability: Developing linkers that are more stable under various physiological or experimental conditions.

Improved Reactivity: Modifying the attachment chemistry for faster and more efficient labeling of target molecules researchgate.net. While the reactivity of the 4-(phenylsulfonyl)pyridine group can be relatively low, exploring alternative activated groups could be beneficial researchgate.net.

Tunable Steric and Electronic Properties: Adjusting the methyl substituents or introducing other functional groups on the DOTA framework to fine-tune the magnetic susceptibility tensor and potentially influence the interaction with the biomolecule.

Site-Specificity Beyond Cysteine: While current M8-SPy derivatives often target cysteine residues, developing analogs that can site-specifically label other amino acids or functional groups would significantly broaden their applicability. Advances in sulfonyl exchange chemistry, for instance, are being explored for targeting various amino acid residues rsc.org.

These next-generation analogs would aim to optimize the balance between tag rigidity, labeling efficiency, stability, and the magnitude and anisotropy of the induced paramagnetic effects, thereby expanding the range of systems that can be effectively studied.

Integration with Advanced Spectroscopic and Imaging Modalities

The primary application of this compound and its derivatives has been in NMR spectroscopy, particularly for generating PCSs and residual dipolar couplings (RDCs) researchgate.netethz.chnycu.edu.tw. Future research will likely focus on integrating the use of this compound or its improved analogs with other advanced spectroscopic and imaging techniques to obtain complementary information.

EPR Spectroscopy: Paramagnetic probes are also used in Electron Paramagnetic Resonance (EPR) spectroscopy, particularly in double resonance techniques researchgate.netresearchgate.net. Integrating this compound with EPR could provide distance restraints and dynamic information that complements NMR data.

Cryo-Electron Microscopy (Cryo-EM): While cryo-EM is powerful for determining 3D structures, particularly of large complexes, dynamic aspects can be lost thermofisher.com. Paramagnetic tags could potentially be used in conjunction with cryo-EM, perhaps for guiding model building or studying conformational dynamics in solution before or after imaging. Helix fusion methods are being explored to attach symmetrical proteins to smaller targets for cryo-EM analysis, and paramagnetic tags could potentially play a role in such constructs nih.gov.

Fluorescence Imaging: Although this compound itself is a paramagnetic tag and not fluorescent, future analogs could potentially incorporate fluorescent reporters or be used in conjunction with fluorescent labels for correlative studies, combining structural information from NMR with localization or dynamic information from fluorescence microscopy. Site-specific fluorescent labeling strategies using protein ligase systems like SpyTag/SpyCatcher are being developed for optical imaging applications nih.gov. While SpyTag/SpyCatcher is a different system, the principle of site-specific labeling for imaging is relevant.

Integrating this compound with these modalities would enable a more comprehensive understanding of biomolecular structure, dynamics, and interactions in various environments.

Exploration of Novel Bioconjugation Chemistries for Diverse Research Targets

The current methods for conjugating this compound and its derivatives often rely on reaction with cysteine residues via disulfide or thioether bonds researchgate.netethz.chnycu.edu.twresearchgate.netnih.gov. Expanding the repertoire of bioconjugation chemistries is crucial for targeting a wider variety of biomolecules and specific sites within them. Future research will explore novel chemistries that allow for site-specific and efficient labeling under mild conditions.

Bioorthogonal Chemistry: Utilizing bioorthogonal reactions that proceed efficiently within complex biological environments without interfering with native cellular processes. Examples include click chemistry variants (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) or tetrazine ligations.

Targeting Other Amino Acids: Developing reactive groups that can specifically target other amino acid residues like lysine, tyrosine, histidine, serine, or threonine, which are often more abundant or strategically located than cysteine rsc.org.

Enzyme-Mediated Ligation: Employing enzymes for site-specific attachment of the paramagnetic tag to proteins or other biomolecules. Protein ligase systems like SpyTag/SpyCatcher demonstrate the potential of enzymatic approaches for site-specific labeling nih.gov.

Exploring these novel bioconjugation strategies will be essential for applying this compound technology to a broader range of biological targets and for labeling at desired locations to maximize the utility of the paramagnetic data.

Contribution to Methodological Advancements in Structural Biology and Chemical Biology

This compound, as a well-characterized paramagnetic tag, will continue to contribute to the development and refinement of methodologies in structural biology and chemical biology.

In-Cell NMR: The rigidity and stability of M8-based tags make them suitable for in-cell NMR studies, which aim to determine protein structures and dynamics within their native cellular environment ethz.chresearchgate.netmdpi-res.com. Future work will likely involve optimizing in-cell labeling protocols and data analysis methods using this compound or its analogs to overcome challenges such as low sensitivity and background signals researchgate.net.

Studies of Large and Flexible Systems: PCSs generated by tags like this compound are particularly valuable for studying large proteins, protein complexes, and intrinsically disordered proteins (IDPs) where traditional NMR restraints might be insufficient researchgate.net. Future methodological advancements will focus on integrating PCS data with other experimental techniques and computational methods to solve the structures of increasingly complex and dynamic biological systems.

Quantitative Structural Analysis: Further developing methods for the quantitative analysis of PCS data to obtain high-resolution structural restraints and accurately determine the position and orientation of the paramagnetic tag relative to the biomolecule nih.gov. This includes improving methods for characterizing the magnetic susceptibility tensor of the lanthanide complex under various conditions nih.gov.

Probing Transient Interactions: Utilizing the sensitivity of PCSs to long-range effects to study weak and transient protein-protein interactions or protein-ligand interactions.

By providing reliable paramagnetic restraints, this compound facilitates the development of more robust and versatile methods for studying challenging biological systems at atomic resolution.

Expanding the Scope of Application to Other Classes of Biomolecules (e.g., nucleic acids, oligosaccharides)

While paramagnetic tags, including M8 derivatives, have been extensively used for protein studies, there is growing interest in expanding their application to other classes of biomolecules, such as nucleic acids and oligosaccharides researchgate.net.

Nucleic Acids: Applying paramagnetic tagging to RNA and DNA can provide valuable structural and dynamic information that is difficult to obtain by other methods. Research has demonstrated the feasibility of using M8-DOTA-SPy conjugated to a protein to induce indirect PCSs in a large RNA molecule, offering a new avenue for characterizing RNA structure and dynamics nih.gov. Future directions include developing methods for direct site-specific labeling of nucleic acids with this compound analogs and integrating paramagnetic data with techniques like crystallography or cryo-EM to study complex ribonucleoprotein assemblies.

Oligosaccharides: Structural analysis of oligosaccharides and glycoconjugates is challenging due to their heterogeneity and flexibility. Paramagnetic tags could potentially be used to provide structural constraints for oligosaccharides, either through direct labeling of the sugar moiety or by labeling proteins or lipids to which the glycans are attached. Current methods for oligosaccharide analysis often involve fluorescent labeling via reductive amination glyxera.comludger.comglycoforum.gr.jpnih.gov. Developing paramagnetic labeling strategies for oligosaccharides could offer complementary structural information.

Expanding the application of this compound technology to these diverse classes of biomolecules will open new avenues for understanding their structures, functions, and interactions in biological processes.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying (S)-M8-SPy's mechanism of action?

- Methodological Answer :

Identify gaps in existing literature using systematic reviews and databases (e.g., Web of Science, PubMed) .

Narrow the scope to avoid overly broad questions (e.g., focus on specific biochemical pathways or structural interactions) .

Align the question with a theoretical framework (e.g., enzyme kinetics or molecular docking models) .

Formulate testable hypotheses, such as "Does this compound inhibit [specific target] via competitive binding?" .

Q. What methodologies are effective for initial characterization of this compound?

- Methodological Answer :

Use spectroscopic techniques (e.g., NMR, IR) for structural elucidation .

Employ chromatographic methods (HPLC, LC-MS) to assess purity and stability .

Conduct in vitro assays (e.g., enzyme inhibition or cell viability tests) with appropriate controls .

Validate results using statistical analysis (e.g., ANOVA for dose-response curves) .

Q. How to conduct a literature review focused on this compound?

- Methodological Answer :

Search databases (Google Scholar, PubMed) with keywords like "this compound AND [property/application]" .

Filter primary sources (peer-reviewed journals) and exclude unreliable platforms (e.g., ) .

Synthesize findings into thematic categories (e.g., synthesis routes, biological activity) .

Critically evaluate contradictions in reported data (e.g., conflicting IC50 values) .

Q. What ethical considerations apply to this compound research?

- Methodological Answer :

Obtain Institutional Review Board (IRB) approval for studies involving human/animal models .

Ensure data integrity by documenting raw data and avoiding selective reporting .

Disclose conflicts of interest and comply with open-access licensing (e.g., CC-BY-SA 3.0) .

Advanced Research Questions

Q. How to resolve contradictions between experimental data and existing literature on this compound?

- Methodological Answer :

Compare methodologies (e.g., assay conditions, solvent systems) to identify variables affecting outcomes .

Replicate experiments under standardized protocols to confirm reproducibility .

Perform meta-analyses to contextualize discrepancies (e.g., subgroup analyses by experimental design) .

Use computational modeling to reconcile empirical and theoretical results .

Q. How to integrate this compound research into broader theoretical models?

- Methodological Answer :

Map findings to established frameworks (e.g., structure-activity relationships or pharmacokinetic models) .

Validate hypotheses using multi-disciplinary approaches (e.g., molecular dynamics simulations paired with in vivo studies) .

Publish negative results to refine theoretical predictions .

Q. How to ensure reproducibility in this compound experiments?

- Methodological Answer :

Document protocols in detail (e.g., reagent batches, equipment calibration) .

Share raw data and code via repositories (e.g., Zenodo, GitHub) .

Collaborate with independent labs for cross-validation .

Q. What cross-disciplinary approaches enhance this compound studies?

- Methodological Answer :

Combine synthetic chemistry with computational biology to optimize compound design .

Use machine learning to predict biological activity from structural data .

Partner with clinical researchers for translational studies (e.g., pre-clinical toxicity profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.